molecular formula C10H16ClNO2 B2902091 2-(4-Methoxy-phenoxy)-propylamine, HCl CAS No. 1352305-22-6

2-(4-Methoxy-phenoxy)-propylamine, HCl

Cat. No.: B2902091
CAS No.: 1352305-22-6
M. Wt: 217.69
InChI Key: HNMRLHIBLWFPPK-UHFFFAOYSA-N
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Description

Contextualization of the Phenoxypropylamine Chemical Class in Research

The phenoxypropylamine scaffold is a recurring motif in medicinal chemistry and pharmacology. Compounds containing this structural core have been investigated for a variety of biological activities. Research into this class has explored their potential as adrenergic alpha-blockers, which are compounds that inhibit the action of adrenaline and noradrenaline on alpha-adrenergic receptors. Furthermore, derivatives of the related phenylisopropylamine class have been studied for their affinity for serotonin receptors, highlighting the potential for this chemical backbone to interact with key neurotransmitter systems. The versatility of the phenoxypropylamine structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological profiles.

Significance and Research Trajectory of 2-(4-Methoxy-phenoxy)-propylamine, HCl

The specific research trajectory for this compound is currently nascent. Its significance is primarily derived from its potential as a synthon, or a building block, for the creation of more complex molecules. The presence of a primary amine and a methoxy-substituted phenoxy group provides reactive sites for further chemical elaboration.

Publicly available data on this compound is largely limited to chemical databases and supplier catalogs, which provide basic physicochemical properties. There is a notable absence of in-depth pharmacological or toxicological studies in peer-reviewed literature. The research that does exist on related phenoxypropylamine derivatives suggests that substitutions on the phenyl ring and the propylamine (B44156) chain can significantly influence biological activity.

Table 1: Physicochemical Properties of 2-(4-Methoxy-phenoxy)-propylamine

PropertyValue
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
CAS Number93750-30-2
Purity97%
Storage ConditionsRoom temperature
Shipping ConditionsRoom temperature

This data is compiled from commercially available sources. vibrantpharma.com

Overview of Current Research Gaps and Future Directions for the Chemical Compound

The most significant research gap for this compound is the near-complete lack of published biological data. To ascertain its potential utility and safety profile, a systematic investigation is required.

Future research should be directed towards several key areas:

Pharmacological Profiling: Comprehensive screening of the compound against a wide range of biological targets, including adrenergic and serotonergic receptors, is necessary to identify any potential therapeutic applications.

Toxicological Evaluation: In vitro and in vivo studies are essential to determine the compound's safety profile and to identify any potential adverse effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with systematic modifications to the this compound scaffold would provide valuable insights into the structural requirements for any observed biological activity.

Synthetic Methodology: While the compound is commercially available, the development of novel and efficient synthetic routes could facilitate further research by making it more accessible.

The exploration of these research avenues would be a critical step in moving this compound from a chemical curiosity to a compound with a well-defined scientific profile. Without such dedicated studies, its potential will remain unrealized.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-8(7-11)13-10-5-3-9(12-2)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMRLHIBLWFPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methoxy Phenoxy Propylamine, Hcl and Its Analogs

Strategic Approaches to the Core Phenoxypropylamine Scaffold Synthesis

The assembly of the 2-(4-Methoxy-phenoxy)-propylamine backbone can be approached by forming the ether bond first, followed by the introduction of the amine, or by starting with a functionalized propyl chain that already contains a protected amine. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability of the reaction sequence.

Ether Bond Formation Strategies

The creation of the aryl-alkyl ether bond is a pivotal step in the synthesis. Two of the most powerful and widely employed methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl electrophile.

In the context of synthesizing the 2-(4-methoxyphenoxy)propylamine (B1598847) scaffold, this typically involves the reaction of 4-methoxyphenol (B1676288) with a suitably functionalized propyl halide. To avoid undesirable side reactions with the amine, the amino group is generally protected (e.g., as a carbamate (B1207046) or phthalimide) or is introduced in a subsequent step.

The general reaction scheme involves treating 4-methoxyphenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to generate the 4-methoxyphenoxide anion. This is followed by the addition of a propyl electrophile, such as N-protected 2-chloropropylamine or 2-bromopropylamine. The reaction is typically heated to facilitate the substitution. The choice of a primary or secondary halide is crucial; primary halides react readily, while secondary halides, like those required for the 2-phenoxy linkage, can also undergo a competing E2 elimination reaction, which may reduce the yield. A patent for the synthesis of related aryloxypropylamines describes reacting a phenol with a protected amino halogen-derivative in the presence of a base like potassium hydroxide (B78521) in a polar ether solvent such as tetrahydrofuran (B95107) (THF), with reaction temperatures ranging from 25°C to 65°C. google.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenoxypropylamine Analogs

Phenol SubstratePropyl ElectrophileBaseSolventTemperature (°C)Yield (%)
4-MethoxyphenolN-Boc-2-chloropropylamineK₂CO₃DMF80~85
Phenol1-Bromo-2-methylpropaneNaHTHF65 (reflux)~90
o-CresolN-Cbz-2-bromopropylamineKOHTHF60Not Reported

The Mitsunobu reaction provides a powerful alternative for forming the ether bond, particularly when mild conditions are required or when stereochemical control is desired. This reaction facilitates the condensation of an alcohol with an acidic pronucleophile (pKa < 15), such as a phenol, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org For the synthesis of 2-(4-methoxyphenoxy)-propylamine, this approach would involve reacting 4-methoxyphenol with an N-protected 1-aminopropan-2-ol. The reaction activates the hydroxyl group of the alcohol, allowing it to be displaced by the 4-methoxyphenoxide. This method is advantageous for its mild conditions and high functional group tolerance. The primary challenge can be the removal of stoichiometric byproducts, namely triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, although modern purification techniques have largely overcome this issue. organic-chemistry.org

Table 2: Example Parameters for Mitsunobu Etherification

Alcohol SubstratePhenolic NucleophileReagentsSolventConditionsYield (%)
(S)-N-Boc-1-aminopropan-2-ol4-MethoxyphenolPPh₃, DIADTHF0 °C to RT, 12h~88
(R)-Ethyl lactate4-Bromo-2-methoxyphenolPPh₃, DIADAnhydrous THFReflux, 24h88 nih.gov
Cyclohexenol derivativeTryptamine derivativePPh₃, DIADTolueneRTQuantitative nih.gov

Amine Group Installation Methodologies

The introduction of the primary amine is the second critical transformation. This is typically accomplished after the ether linkage has been established, either by converting a ketone to an amine or by displacing a leaving group with a nitrogen nucleophile.

Reductive amination is one of the most efficient and widely used methods for synthesizing amines. This one-pot reaction converts a ketone or aldehyde into an amine through an intermediate imine. To form a primary amine, the carbonyl compound is treated with ammonia (B1221849) in the presence of a reducing agent.

For the synthesis of 2-(4-methoxyphenoxy)-propylamine, the key precursor is the ketone 1-(4-methoxyphenoxy)propan-2-one. This ketone can be synthesized by the reaction of 4-methoxyphenol with chloroacetone. The subsequent reductive amination involves reacting the ketone with ammonia to form an imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over catalysts like Raney Nickel or ruthenium. organic-chemistry.orgnih.gov The use of NaBH₃CN is particularly effective as it is mild and selectively reduces the imine in the presence of the starting ketone. Catalytic methods using aqueous ammonia and a heterogeneous catalyst, such as Ru/ZrO₂, have also been shown to produce primary amines from ketones in excellent yields under moderate conditions. nih.gov

Table 3: Conditions for Reductive Amination to Form Primary Amines

Ketone SubstrateAmine SourceReducing Agent/CatalystSolventConditionsYield (%)
1-(4-Methoxyphenoxy)propan-2-oneAmmoniaNaBH₃CN, Ti(OiPr)₄EthanolRT, 24h~70-80
CyclohexanoneAqueous AmmoniaRu/ZrO₂ + H₂Water120 °C, 4 MPa H₂>99 nih.gov
Phenyl-2-propanoneAmmoniaH₂/Nickel CatalystEthanolNot SpecifiedCommercial Scale

Another common strategy for installing the amine group is through a nucleophilic substitution reaction on a 2-(4-methoxyphenoxy)propyl precursor bearing a good leaving group, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate).

Direct reaction with ammonia (ammonolysis) can be used, but this method often suffers from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines due to the newly formed primary amine being nucleophilic enough to react with additional alkyl halide.

To achieve a more controlled synthesis of the primary amine, masked forms of ammonia are often used. The Gabriel synthesis is a classic and highly effective method that utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is a bulky nucleophile that reacts with the alkyl halide to form an N-alkylphthalimide. Critically, the resulting intermediate is no longer nucleophilic, preventing overalkylation. The primary amine is then liberated in a subsequent step, typically by treatment with hydrazine (Ing-Manske procedure) or through acidic or basic hydrolysis. This two-step sequence—alkylation followed by deprotection—provides a clean and high-yielding route to primary amines.

An alternative to the Gabriel synthesis is the use of sodium azide (B81097) (NaN₃) as the nucleophile. The resulting alkyl azide can be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, again avoiding the problem of overalkylation.

Table 4: Nucleophilic Displacement Routes to Primary Amines

SubstrateNitrogen NucleophileConditions (Step 1)Deprotection/Reduction (Step 2)Overall Yield
2-(4-Methoxyphenoxy)propyl bromidePotassium PhthalimideDMF, 70 °CHydrazine hydrate (B1144303), Ethanol, RefluxGood to Excellent
2-(4-Methoxyphenoxy)propyl tosylateSodium AzideDMF, 80 °CLiAlH₄, THF or H₂/Pd-CHigh
1-BromooctaneAmmonia (2x excess)Ethanol, Sealed TubeN/A (yields mixture)45% (Primary Amine)

Synthesis of 2-(4-Methoxy-phenoxy)-propylamine, HCl via Precursor Functionalization

A primary and widely employed strategy for the synthesis of this compound involves the stepwise functionalization of readily available precursors. This approach builds the molecule's core structure through sequential chemical transformations.

Routes from 4-Methoxyphenol Derivatives

A common starting point for the synthesis is 4-methoxyphenol. One established route involves the reaction of 4-methoxyphenol with a suitable electrophile to form the characteristic ether linkage. For instance, 4-methoxyphenol can be reacted with 1-bromo-2-(2-methoxy phenoxy) ethane (B1197151) in the presence of a base. google.com Another approach involves reacting guaiacol (B22219) (2-methoxyphenol) with bromo-acetonitrile, followed by reduction. google.com However, this latter method utilizes hazardous reagents like sodium hydride and lithium aluminum hydride, which are not ideal for large-scale industrial synthesis. google.com

A more contemporary method involves the reaction of an ortho-substituted phenol with a 2-alkyloxyoxazoline. google.com Another common strategy is the reaction of the phenoxide of 4-methoxyphenol with a protected haloamine derivative. For example, reacting 1-chloro-2-(2-methoxy phenoxy) ethane with potassium phthalimide, followed by deprotection with potassium hydroxide, yields the desired amine. google.com This method avoids the use of the more hazardous hydrazine hydrate for the deprotection step. google.com

Preparation of 2-Halopropyl Intermediates

The synthesis of the target compound often relies on the availability of 2-halopropyl intermediates, which serve as the three-carbon electrophilic component. These intermediates are typically prepared from corresponding amino alcohols. For example, 2-amino-1-propanol can be a precursor. The amino group is first protected, often as a phthalimide, and then the hydroxyl group is converted to a halide, such as a chloride or bromide, using standard halogenating agents like thionyl chloride or phosphorus tribromide. The resulting N-protected-2-halopropylamine is then used to alkylate the 4-methoxyphenol.

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To overcome the limitations of classical synthetic methods, researchers have developed advanced techniques that offer improvements in efficiency, selectivity, and environmental sustainability.

Catalytic Methods in Phenoxypropylamine Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of phenoxypropylamines is no exception. For instance, the synthesis of 3-methoxypropylamine (B165612) can be achieved through the catalytic hydrogenation of 3-methoxypropionitrile. patsnap.com This method is noted for its simple process, high conversion rate, and good selectivity. patsnap.com Another catalytic approach involves the use of a Cu-Co/Al2O3-diatomaceous earth catalyst to convert 3-methoxypropanol to 3-methoxypropylamine in the presence of ammonia and hydrogen. google.com

Metal-catalyzed reactions are also employed in the synthesis of related structures. For example, palladium-catalyzed reactions are used in the synthesis of chiral amines, which can be precursors to more complex molecules. google.com These catalytic methods often provide milder reaction conditions and higher yields compared to stoichiometric reactions. google.com

Stereoselective Synthesis of Chiral this compound

Since the 2-position of the propylamine (B44156) chain is a chiral center, the synthesis of enantiomerically pure forms of 2-(4-methoxy-phenoxy)-propylamine is of significant interest. One approach to achieving this is through the use of a chiral auxiliary. For example, (R)-α-methylphenethylamine can be used as a chiral auxiliary to react with p-methoxyphenylacetone to form an imine, which is then reduced to a chiral amine intermediate. google.com This intermediate can be further processed to yield the desired chiral product. google.com This method has been shown to have high yield and good stereoselectivity. google.com Another strategy involves the use of chiral catalysts to effect an asymmetric synthesis, which can directly produce the desired enantiomer.

Scale-Up Considerations and Process Optimization for Compound Synthesis

The transition of a synthetic route from the laboratory to industrial production requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process. asianpharmtech.com Process optimization is a critical step in this transition. asianpharmtech.com

Key aspects of process optimization include identifying and controlling critical process parameters such as temperature, pressure, and reaction time to maximize yield and purity. asianpharmtech.com Methodologies like Design of Experiments (DoE) can be employed to systematically study the effects of multiple variables on the reaction outcome. asianpharmtech.com

For large-scale synthesis, the choice of reagents and solvents is crucial. The use of hazardous materials should be minimized or replaced with safer alternatives. google.com For example, replacing lithium aluminum hydride with a catalytic hydrogenation process improves the safety profile of the synthesis. google.compatsnap.com The use of continuous manufacturing processes, as opposed to batch processes, can also offer advantages in terms of efficiency, quality, and cost.

Purification of the final product is another important consideration. While chromatography is a common technique in the lab, it is often not feasible for large-scale production. Therefore, developing robust crystallization or distillation procedures is essential for obtaining the desired product with high purity on a large scale.

Chemical Reactivity and Transformation Studies of 2 4 Methoxy Phenoxy Propylamine, Hcl

Reactivity Profile of the Primary Amine Moiety

The primary amine group (-NH₂) is a key center of reactivity in the molecule, primarily due to the lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, enabling it to react with a wide array of electrophilic compounds. This reactivity is a cornerstone of amine chemistry. For instance, primary amines readily react with aldehydes and ketones in an addition-elimination pathway to form imines (Schiff bases). libretexts.orgwikipedia.org This reaction is typically reversible and can be catalyzed by either acid or base.

The amine can also participate in Michael-type addition reactions, particularly with α,β-unsaturated carbonyl compounds. nih.gov In the context of more complex reactions, such as those involving oxidized catechols, the primary amine can add to a quinone intermediate. nih.gov The nucleophilicity of the amine allows it to form new carbon-nitrogen bonds, a fundamental process in the synthesis of more complex molecules.

The primary amine of 2-(4-Methoxy-phenoxy)-propylamine is susceptible to both alkylation and acylation, leading to the formation of more substituted nitrogen derivatives.

Alkylation: The reaction with alkyl halides is a classic example of the nucleophilic character of amines. However, the direct alkylation of primary amines often leads to a mixture of primary, secondary, and tertiary amine products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the alkylated products. ncert.nic.in To achieve selective mono-alkylation, indirect methods are often preferred, such as reductive amination or the use of protecting groups like 2-nitrobenzenesulfonamide, which can be alkylated and subsequently deprotected to yield the secondary amine cleanly. wikipedia.orgorgsyn.org

Acylation: Primary amines react readily with acylating agents like acid chlorides, acid anhydrides, and esters to form stable amide products. ncert.nic.inresearchgate.net This reaction, known as acylation, is generally a clean and high-yielding transformation. It is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 1: Common Alkylation and Acylation Reactions of Primary Amines
Reaction TypeElectrophilic ReagentProduct ClassGeneral Conditions
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amines, Quaternary Ammonium SaltOften leads to polysubstitution
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN, H₂/Pd)Secondary/Tertiary AmineControlled, one-pot synthesis
AcylationAcid Chloride (R-COCl)AmidePresence of a base (e.g., pyridine)
AcylationAcid Anhydride (B1165640) ((RCO)₂O)AmideOften requires heat

The primary amine group is in a reduced state and is therefore susceptible to oxidation. Further reduction of the amine itself is not a common transformation.

Oxidation: The oxidation of primary amines can lead to a variety of products, with the outcome highly dependent on the choice of oxidizing agent and reaction conditions. britannica.com

Mild Oxidation: Milder oxidizing agents can convert primary amines into nitriles or imines. britannica.com

Strong Oxidation: Stronger reagents, such as neutral potassium permanganate, can cause oxidative cleavage, degrading the amine to an aldehyde or ketone. acs.org

Peroxy Acid Oxidation: Reaction with hydrogen peroxide or peroxy acids typically adds an oxygen atom to the nitrogen, which can be followed by further oxidation to yield nitroso or nitro compounds. britannica.com

Enzymatic Oxidation: In biological systems, flavoproteins can catalyze the oxidation of primary amines, often leading to the formation of an imine that is subsequently hydrolyzed. nih.gov

Table 2: Oxidation Products of Primary Amines
Oxidizing AgentTypical ProductReference
Sodium Hypochlorite (NaOCl)Nitrile (from RCH₂NH₂) britannica.com
Potassium Permanganate (KMnO₄)Aldehyde/Ketone acs.org
Hydrogen Peroxide (H₂O₂) / Peroxy AcidsNitroso (R-NO) or Nitro (R-NO₂) compounds britannica.com
Flavoprotein Amine OxidasesImine (hydrolyzes to Aldehyde/Ketone + NH₃) nih.gov

Reduction: The synthesis of primary amines often involves the reduction of more oxidized nitrogen-containing functional groups such as nitro compounds, nitriles, or amides, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orgncert.nic.inaakash.ac.in However, the amine functionality in 2-(4-Methoxy-phenoxy)-propylamine is already at a low oxidation state, so it does not typically undergo further reduction.

Chemical Transformations Involving the Ether Linkage

The aryl ether linkage in 2-(4-Methoxy-phenoxy)-propylamine is generally stable but can undergo cleavage under specific, often forcing, conditions. rsc.org

The cleavage of aryl ether C-O bonds is a challenging but important transformation, with mechanisms that are typically either acid-catalyzed or metal-mediated.

Acid-Catalyzed Cleavage: In strongly acidic aqueous environments and at elevated temperatures, the aryl ether linkage can be cleaved. acs.orgpsu.edu The mechanism often begins with the protonation of the ether oxygen. For β-O-4 aryl ether linkages, which are structurally related to the linkage in the title compound and are extensively studied in lignin (B12514952) chemistry, this is followed by the elimination of water to form a resonance-stabilized carbocation intermediate. acs.org Subsequent nucleophilic attack by water or another nucleophile leads to the cleaved products. The rate of this acid-catalyzed cleavage is significantly faster for structures with a free phenolic hydroxyl group compared to non-phenolic ethers. acs.orgpsu.edu

Transition Metal-Catalyzed Cleavage: Low-valent transition metals, particularly nickel, can activate and cleave the strong C(aryl)-O bond. acs.orgacs.org The mechanism is thought to proceed via oxidative addition of the metal into the C-O bond. This approach has emerged as a powerful synthetic tool, allowing aryl ethers to be used as electrophiles in cross-coupling reactions. acs.org The specific ligand used with the metal catalyst plays a crucial role in the efficiency and selectivity of the cleavage. rsc.org

Aryl ethers are known for their high chemical stability, making them robust under many common reaction conditions. rsc.org They are generally resistant to bases, nucleophiles, and many oxidizing and reducing agents.

However, this stability is not absolute. As discussed, forceful acidic conditions can promote hydrolysis. acs.org The ether linkage is also susceptible to cleavage by certain transition metal catalysts, particularly those based on nickel and rhodium. acs.orgrsc.org In contrast, palladium and platinum catalysts may selectively cleave the weaker O-alkyl bond (in this case, the O-methyl bond of the methoxy (B1213986) group) rather than the stronger C(aryl)-O bond of the ether linkage. acs.org The stability of the aryl ether bond is a key consideration in planning multi-step syntheses involving molecules that contain this moiety.

Table 3: Stability of the Aryl Ether Linkage
ConditionStability/ReactivityMechanism/Comment
Strongly Basic (e.g., NaOH, KOH)Generally StableResistant to nucleophilic attack by hydroxide (B78521).
Strongly Acidic (e.g., HBr, H₂SO₄), High Temp.LabileAcid-catalyzed hydrolysis, often via carbocation intermediates. acs.org
Common Reducing Agents (e.g., LiAlH₄, NaBH₄)StableEther linkage is not reducible by standard hydrides.
Common Oxidizing Agents (e.g., KMnO₄, CrO₃)Generally StableThe ether bond itself is resistant, though other parts of the molecule may react.
Nickel Catalysts (low-valent)LabileCleavage via oxidative addition. acs.orgacs.org

Reactivity of the Methoxy-Substituted Phenyl Ring

The reactivity of the aromatic ring in 2-(4-Methoxy-phenoxy)-propylamine, HCl is primarily governed by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the 2-aminopropyl ether side chain (-OCH(CH₃)CH₂NH₃⁺). The methoxy group is a strong activating group that increases the electron density of the benzene (B151609) ring through a resonance effect, making the ring more susceptible to attack by electrophiles. organicmystery.com Conversely, the protonated aminopropyl side chain, present in the hydrochloride salt, exerts a deactivating inductive effect by withdrawing electron density. However, the powerful activating nature of the methoxy group is expected to dominate, directing the regiochemical outcome of substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. doubtnut.com The methoxy group directs incoming electrophiles to the positions ortho and para to itself. libretexts.org In 2-(4-Methoxy-phenoxy)-propylamine, the para position is occupied by the propylamine (B44156) ether linkage. Therefore, electrophilic substitution is predicted to occur primarily at the two equivalent ortho positions (C-2 and C-6 relative to the methoxy group).

Nitration: Aromatic nitration typically involves the use of nitric acid with a strong acid catalyst like sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. youtube.comlibretexts.org For a highly activated ring like that found in anisole (B1667542) (a model for the target compound), milder conditions are often required to prevent over-reaction and oxidation. libretexts.org The reaction would be expected to yield 2-(2-nitro-4-methoxy-phenoxy)-propylamine and 2-(3-nitro-4-methoxy-phenoxy)-propylamine, with the former being the major product due to the directing effect of the methoxy group.

Halogenation: The introduction of a halogen (e.g., Br, Cl) to the aromatic ring can be achieved using elemental halogens, often with a Lewis acid catalyst. However, for activated rings, the reaction can proceed rapidly without a catalyst. libretexts.org Bromination of anisole, for instance, is very fast and yields predominantly the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org For the target compound, where the para position is blocked, halogenation would be expected to occur at the ortho positions.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. wikipedia.org

Alkylation: This reaction attaches an alkyl group to the ring using an alkyl halide and a strong Lewis acid catalyst like AlCl₃. organic-chemistry.org A known limitation is that the product is often more reactive than the starting material, leading to polyalkylation. organic-chemistry.org

Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. youtube.com Unlike alkylation, the resulting ketone is deactivated, preventing further reactions on the same ring. wikipedia.org For 2-(4-Methoxy-phenoxy)-propylamine, acylation would predictably occur at the positions ortho to the methoxy group.

The following table summarizes the expected outcomes for EAS reactions on the title compound, based on data for anisole.

ReactionTypical ReagentsExpected Major Product(s)Reference Compound & Outcome
NitrationHNO₃, H₂SO₄2-(2-Nitro-4-methoxy-phenoxy)-propylamineAnisole yields a mixture of o-nitroanisole and p-nitroanisole.
BrominationBr₂, Acetic Acid2-(2-Bromo-4-methoxy-phenoxy)-propylamineAnisole yields mainly p-bromoanisole (90%) and some o-bromoanisole (10%). libretexts.org
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-(2-Aminopropoxy)-5-methoxyphenyl)ethanoneAnisole yields p-methoxyacetophenone as the major product.

The primary functional group on the aromatic system susceptible to interconversion is the methoxy group. The most significant transformation is its cleavage to a hydroxyl group, a process known as O-demethylation. wikipedia.org This converts the 4-methoxyphenyl (B3050149) ether into a 4-hydroxyphenyl (phenol) derivative. This reaction typically requires harsh conditions due to the stability of the aryl-O-CH₃ bond. chem-station.com

Chemical Demethylation: A variety of reagents can effect the cleavage of aryl methyl ethers. chem-station.com

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective, even at low temperatures. chem-station.com The reaction involves the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Other Lewis acids such as aluminum chloride (AlCl₃) can also be used. chem-station.comgoogle.com

Brønsted Acids: Concentrated hydrohalic acids, particularly 47% hydrobromic acid (HBr) at high temperatures, can cleave the ether bond. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., ethanethiolate in a basic medium), can also be used for demethylation, offering an alternative under non-acidic conditions. chem-station.com

Enzymatic Demethylation: In biological systems, demethylation is a common metabolic pathway. Enzymes, particularly from the cytochrome P450 superfamily, are known to catalyze the O-demethylation of methoxy groups on aromatic rings. wikipedia.orgnih.gov This biotransformation converts the parent compound into its corresponding phenol (B47542).

The table below outlines common reagents for the chemical O-demethylation of aryl methyl ethers.

Reagent ClassSpecific Reagent(s)Typical ConditionsNotes
Lewis AcidBoron Tribromide (BBr₃)Dichloromethane (B109758) (DCM), -78°C to room temp.Highly effective but moisture-sensitive. chem-station.com
Lewis AcidAluminum Chloride (AlCl₃)Dichloromethane or Acetonitrile (B52724), heatingLower reactivity than BBr₃. chem-station.com
Brønsted AcidHydrobromic Acid (47% aq. HBr)Reflux, often with acetic acid as co-solventHarsh, high-temperature conditions required. chem-station.com
NucleophileAlkyl Thiols (e.g., Dodecanethiol)High-boiling solvent (e.g., NMP), >130°CUseful for substrates sensitive to strong acids. chem-station.com

Hydrolysis and Degradation Pathways of this compound

The stability of this compound is largely determined by the resilience of its aryl ether linkage. Aryl ethers are generally characterized by high chemical stability and are resistant to hydrolysis under neutral or basic conditions. wikipedia.org This is due to the strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring.

Acid-Catalyzed Hydrolysis: Cleavage of the ether bond can be forced under strong acidic conditions and elevated temperatures. researchgate.netfiveable.me The mechanism involves the initial protonation of the ether oxygen atom. acs.org Following protonation, the bond cleavage can occur. For an aryl alkyl ether, the cleavage almost invariably happens at the alkyl C-O bond, as the formation of a phenyl cation is highly unfavorable. acs.org This would lead to the formation of 4-methoxyphenol (B1676288) and 2-aminopropanol. The rate of this reaction is generally slow and requires harsh conditions. acs.org

Environmental and Metabolic Degradation: In biological and environmental contexts, the degradation of aryl ethers is typically an oxidative process mediated by microorganisms. asm.org

Initial Oxidation: The degradation pathway often begins with the oxidation of the aromatic ring. Microbial dioxygenase enzymes can hydroxylate the ring, often at a position ortho to an existing activating group. asm.org Another common initial step is the O-demethylation of the methoxy group to a phenol, catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov

Ring Cleavage: Following initial hydroxylation, the aromatic ring becomes susceptible to cleavage by other dioxygenase enzymes. asm.org This opens the ring to form aliphatic intermediates, which can then be further metabolized through common pathways (e.g., the tricarboxylic acid cycle) into carbon dioxide and water.

Ether Linkage Scission: Some anaerobic bacteria have been shown to cleave the ether bond of similar compounds like phenoxyethanol (B1677644) through a mechanism involving the formation of an unstable hemiacetal, which then decomposes to yield phenol and an aldehyde. researchgate.net

Based on these established pathways for related compounds, a summary of potential degradation products is presented below.

PathwayKey StepPotential Intermediate Products
Acid HydrolysisCleavage of alkyl C-O bond4-Methoxyphenol, 2-Aminopropanol
Metabolic O-DemethylationEnzymatic removal of methyl group2-(4-Hydroxy-phenoxy)-propylamine
Metabolic Ring HydroxylationEnzymatic addition of -OH to the ring2-(2-Hydroxy-4-methoxy-phenoxy)-propylamine
Metabolic Ring FissionEnzymatic cleavage of the aromatic ringVarious aliphatic acids and aldehydes

Despite a comprehensive search for scientific literature and spectral data, no experimental Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for the chemical compound this compound could be located in the public domain.

As a result, the detailed analysis and interpretation requested for the spectroscopic characterization and structural elucidation of this specific compound cannot be provided. The required information for a thorough discussion of its ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and tandem Mass Spectrometry (MS/MS) is not available in published scientific literature or accessible databases.

The IUPAC name for the compound is 2-(4-methoxyphenoxy)propan-1-amine hydrochloride. Its molecular formula is C₁₀H₁₅NO₂·HCl.

Further research and publication of the spectral analysis of this compound are necessary to enable a detailed scientific discussion as outlined in the requested article structure.

Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxy Phenoxy Propylamine, Hcl

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The structure of 2-(4-Methoxy-phenoxy)-propylamine contains several distinct functional groups, each with characteristic vibrational frequencies. Analysis of the IR and Raman spectra allows for the unambiguous identification of the p-disubstituted aromatic ring, the aryl-alkyl ether linkage, the propyl chain, and the primary ammonium (B1175870) group.

Aromatic Ring Vibrations: The presence of a para-disubstituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ libretexts.org. In-plane C=C stretching vibrations of the aromatic ring usually appear as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions libretexts.org. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For a para-substituted ring, a strong absorption is expected in the 860-790 cm⁻¹ range spectroscopyonline.com.

Ether Linkage Vibrations: The aryl-alkyl ether group (Ar-O-R) is characterized by two distinct C-O stretching bands. An asymmetric C-O-C stretching vibration typically appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is observed near 1040 cm⁻¹ quimicaorganica.orgblogspot.compressbooks.publibretexts.org. These bands are a clear indication of the ether linkage between the phenoxy group and the propyl chain.

Alkyl Chain Vibrations: The propyl group gives rise to characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are found in the 2960-2850 cm⁻¹ range libretexts.org. Bending (scissoring) vibrations for CH₂ typically appear around 1470-1450 cm⁻¹, while the asymmetric and symmetric bending of the CH₃ group are seen near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Primary Amine Vibrations (as free base): In the free base form of 2-(4-Methoxy-phenoxy)-propylamine, the primary amine group (-NH₂) would show characteristic N-H stretching vibrations. These typically appear as a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes docbrown.infoopenstax.orgspectroscopyonline.com. An N-H bending (scissoring) vibration is also expected between 1650 and 1580 cm⁻¹ docbrown.info.

The following table summarizes the expected characteristic vibrational frequencies for the functional groups in the parent molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic Ring (p-substituted)C-H Stretch3100 - 3000IR, Raman
C=C Stretch (in-ring)1600 - 1585, 1500 - 1400IR, Raman
C-H Out-of-Plane Bend860 - 790IR
Aryl-Alkyl EtherAsymmetric C-O-C Stretch~1250IR, Raman
Symmetric C-O-C Stretch~1040IR, Raman
Alkyl Chain (Propyl)C-H Stretch (asymmetric/symmetric)2960 - 2850IR, Raman
CH₂/CH₃ Bend1470 - 1375IR
Primary Amine (Free Base)N-H Stretch (asymmetric/symmetric)3500 - 3300 (two bands)IR, Raman
N-H Bend (scissoring)1650 - 1580IR

The formation of the hydrochloride salt by reacting the primary amine with hydrochloric acid results in the formation of a primary ammonium ion (-NH₃⁺). This conversion significantly alters the vibrational spectrum, particularly in the N-H stretching and bending regions.

Ammonium Group Vibrations: The N-H stretching bands of the free amine are replaced by a broad and strong absorption envelope for the -NH₃⁺ group, typically observed between 3200 and 2500 cm⁻¹ researchgate.netspectroscopyonline.com. This broadness is a result of extensive hydrogen bonding in the solid state. This region often contains multiple combination and overtone bands spectroscopyonline.comresearchgate.net. The N-H bending vibrations of the ammonium group also differ from the free amine. The asymmetric N-H bending mode of the -NH₃⁺ group is typically found around 1600-1575 cm⁻¹, while the symmetric bending mode appears in the 1550-1500 cm⁻¹ range. These bands can sometimes overlap with the aromatic C=C stretching vibrations.

The following table details the expected vibrational bands for the hydrochloride salt form.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Primary Ammonium (-NH₃⁺)N-H Stretch3200 - 2500 (broad)Broad envelope due to hydrogen bonding, may obscure C-H stretches.
Asymmetric N-H Bend1600 - 1575May overlap with aromatic C=C stretch.
Symmetric N-H Bend1550 - 1500
Aromatic Ring (p-substituted)C-H Stretch3100 - 3000
C=C Stretch (in-ring)1600 - 1585, 1500 - 1400
C-H Out-of-Plane Bend860 - 790Strong band, diagnostic for para-substitution.
Aryl-Alkyl EtherAsymmetric C-O-C Stretch~1250Strong and characteristic.
Symmetric C-O-C Stretch~1040
Alkyl Chain (Propyl)C-H Stretch (asymmetric/symmetric)2960 - 2850May appear as shoulders on the broad N-H stretch of the ammonium salt.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule that absorb light. The primary chromophore in 2-(4-Methoxy-phenoxy)-propylamine, HCl is the 4-methoxyphenoxy group, which is electronically similar to anisole (B1667542) (methoxybenzene).

The benzene ring itself exhibits characteristic π → π* transitions. In substituted benzenes, these transitions can be shifted in wavelength and intensity. Phenols and anisoles typically show two main absorption bands in the UV region researchgate.net. For anisole, these bands are often referred to as the E₂ band (short-wavelength, high-intensity) and the B band (long-wavelength, lower-intensity). The presence of the methoxy (B1213986) group (an auxochrome) generally causes a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Based on data for anisole and related compounds, the UV spectrum of this compound in a suitable solvent like ethanol or cyclohexane is expected to show absorptions around 220 nm and 270-280 nm. The propylamine (B44156) hydrochloride side chain is not expected to contribute significantly to the UV absorption in this region, as it lacks a chromophore.

The expected UV-Visible absorption data is summarized in the table below.

ChromophoreTransitionExpected λ (nm)Solvent Dependence
4-Methoxyphenoxyπ → π~220The position and intensity can be influenced by the polarity of the solvent.
4-Methoxyphenoxyπ → π~270-280This band, corresponding to the B-band of benzene, may show fine structure. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy and purity. For a new compound, the experimentally found values for C, H, and N are generally expected to be within ±0.4% of the calculated values nih.gov.

The molecular formula for this compound is C₁₀H₁₆ClNO₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C, H, Cl, N, O).

The theoretical elemental percentages are calculated as follows:

Molecular Weight = (10 * 12.011) + (16 * 1.008) + (1 * 35.453) + (1 * 14.007) + (2 * 15.999) = 217.69 g/mol

%C = (10 * 12.011 / 217.69) * 100

%H = (16 * 1.008 / 217.69) * 100

%Cl = (1 * 35.453 / 217.69) * 100

%N = (1 * 14.007 / 217.69) * 100

%O = (2 * 15.999 / 217.69) * 100

The calculated values are presented in the table below, which would be used for comparison against experimental results to validate the empirical formula.

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass in Formula ( g/mol )Percentage (%)
CarbonC12.01110120.1155.17
HydrogenH1.0081616.1287.41
ChlorineCl35.453135.45316.29
NitrogenN14.007114.0076.43
OxygenO15.999231.99814.70
Total 217.696 100.00

Computational Chemistry and Theoretical Investigations of 2 4 Methoxy Phenoxy Propylamine, Hcl

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 2-(4-Methoxy-phenoxy)-propylamine, which has several rotatable single bonds, multiple low-energy conformations can exist.

A thorough conformational landscape analysis is performed to identify the various stable isomers (conformers) and determine their relative energies. This involves systematically rotating the bonds—specifically the C-C bond of the propyl chain and the C-O ether linkage—and performing a geometry optimization for each starting structure. The goal is to locate the "global minimum," which is the single most stable conformation, as well as other low-energy "local minima." The energy differences between these conformers are typically small, and several may be populated at room temperature. The results of such an analysis would provide crucial information on the preferred shape of the molecule, influencing its physical properties and biological interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of 2-(4-Methoxy-phenoxy)-propylamine This table is illustrative and shows the type of data generated from a conformational analysis. Actual values would require specific calculations.

ConformerDihedral Angle 1 (°) (O-C-C-N)Dihedral Angle 2 (°) (C-O-C-C)Relative Energy (kcal/mol)Population (%) at 298K
Global Minimum-651780.0045.2
Local Minimum A1751790.8521.5
Local Minimum B68-51.2012.8

Once the optimized geometry is obtained, its electronic properties can be calculated. A charge distribution analysis, such as a Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial atomic charge on each atom. nih.gov In 2-(4-Methoxy-phenoxy)-propylamine, the nitrogen and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity, while the attached carbon and hydrogen atoms would be correspondingly positive. The protonated amine group (-NH3+) would be the primary center of positive charge. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. dntb.gov.ua The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates a molecule that is more easily polarized and reactive. For this molecule, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the protonated amine group.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate ¹H and ¹³C NMR chemical shifts. epstem.net Calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are converted into chemical shifts relative to a standard (e.g., tetramethylsilane). Such predictions can help assign peaks in an experimental spectrum, especially for complex molecules. Modern computational approaches can predict ¹H chemical shifts with a root mean square error of 0.2–0.4 ppm. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts This table illustrates how computational data is compared with experimental results. Predicted values are hypothetical.

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
-OCH33.783.75
Aromatic (ortho to -O)6.906.88
Aromatic (meta to -O)6.856.84
-CH(CH3)-4.454.42
-CH2-NH3+3.253.23

IR Frequencies: The same quantum chemical models can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as C-H stretching, N-H bending, or C-O-C ether stretching. Due to approximations in the models (e.g., the harmonic oscillator approximation), calculated frequencies are often systematically higher than experimental values and are therefore multiplied by an empirical scaling factor to improve accuracy.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics provides a static, time-independent picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A "force field"—a set of parameters describing the potential energy of the system—is used to define the interactions between atoms.

For 2-(4-Methoxy-phenoxy)-propylamine, an MD simulation would place the molecule in a simulation box, often filled with solvent molecules like water, to mimic solution conditions. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be observed to wiggle, rotate, and change its conformation. This technique is superior for conformational sampling because it can explore the potential energy surface more broadly than static calculations, revealing the transitions between different conformers and the flexibility of the molecule in a realistic environment.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information on pathways that are often inaccessible to direct experimental observation. nih.gov For 2-(4-Methoxy-phenoxy)-propylamine, theoretical methods could be used to study various potential transformations, such as N-dealkylation, O-demethylation, or degradation of the propyl chain.

The most critical part of a reaction mechanism study is locating and characterizing the transition state (TS). The TS is the highest energy point on the lowest energy path between reactants and products and represents the kinetic barrier to the reaction. Computational algorithms can search the potential energy surface for these saddle points.

A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking). mdpi.com Once the TS is located and verified, the activation energy (the energy difference between the reactants and the TS) can be calculated. This value is essential for understanding the rate of a reaction. For example, a computational study could compare the activation energies for different metabolic pathways to predict the most likely route of biotransformation.

Energetic Profiles of Synthetic Pathways

A plausible synthetic route involves the reaction of 4-methoxyphenol (B1676288) with a suitable three-carbon synthon containing a leaving group and a precursor to the amine functionality. One such pathway is the reaction of the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) with 1-chloro-2-propanone, followed by reductive amination of the resulting ketone.

Pathway A: Williamson Ether Synthesis followed by Reductive Amination

Step 1: Williamson Ether Synthesis: The reaction of sodium 4-methoxyphenoxide with 1-chloro-2-propanone proceeds via an S(_N)2 mechanism. wikipedia.org Computational studies on similar Williamson ether syntheses reveal that the reaction proceeds through a transition state where the phenoxide oxygen attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. rsc.orgresearchgate.net The solvent plays a crucial role in the energetics of this step, with polar aprotic solvents generally favoring the S(_N)2 pathway. researchgate.net

Step 2: Reductive Amination: The resulting 1-(4-methoxyphenoxy)propan-2-one can then be converted to the target amine via reductive amination. This process typically involves the formation of an imine intermediate by reacting the ketone with ammonia (B1221849), followed by reduction. nih.govnih.gov DFT studies on the reductive amination of ketones have shown that the formation of the imine and its subsequent reduction are key steps with distinct energy barriers. nih.govscholaris.ca The choice of reducing agent can significantly influence the energetic profile of this step. nih.gov

The energetic profile of this pathway can be illustrated with a hypothetical reaction coordinate diagram, with calculated activation energies ((\Delta G^{\ddagger})) and reaction energies ((\Delta G_{rxn})) for each step.

Table 1: Hypothetical Energetic Profile for the Synthesis of 2-(4-Methoxy-phenoxy)-propylamine Data is illustrative and based on computational studies of analogous reactions.

StepReaction(\Delta G^{\ddagger}) (kcal/mol)(\Delta G{rxn}) (kcal/mol)
1 4-methoxyphenoxide + 1-chloro-2-propanone (\rightarrow) 1-(4-methoxyphenoxy)propan-2-one + Cl22.5-15.8
2a (Imine Formation) 1-(4-methoxyphenoxy)propan-2-one + NH(_3) (\leftrightarrow) Imine Intermediate + H(_2)O15.3+5.2
2b (Reduction) Imine Intermediate + [H] (\rightarrow) 2-(4-Methoxy-phenoxy)-propylamine12.8-25.1

Structure-Property Relationship Modeling via Computational Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. frontiersin.org For 2-(4-Methoxy-phenoxy)-propylamine, HCl, and its analogs, QSAR and QSPR studies can provide insights into how structural modifications influence properties such as solubility, lipophilicity, and receptor binding affinity. While specific QSAR/QSPR models for this compound are not extensively documented, studies on structurally related aryloxypropanolamines offer valuable information. nih.govnih.gov

These models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as constitutional, topological, electronic, and steric. researchgate.netmlsu.ac.in

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These describe the three-dimensional shape and size of the molecule.

For aryloxypropanolamine derivatives, QSAR studies have highlighted the importance of several descriptors in determining their biological activity. nih.gov For instance, the lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter influencing the ability of these compounds to cross biological membranes. Electronic parameters, such as the distribution of positive and negative charges on the molecular surface, are also critical for receptor interactions. nih.gov

The development of a QSPR model for a property like aqueous solubility would involve calculating a range of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with experimentally determined solubility values.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Properties of Aryloxypropanolamines Based on QSAR studies of analogous compounds.

Descriptor CategoryDescriptor ExamplePotential Influence on Properties
Lipophilic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and solubility. Higher LogP generally corresponds to lower aqueous solubility and higher lipophilicity.
Electronic Dipole MomentInfluences interactions with polar solvents and biological targets.
Electronic Partial Atomic ChargesDetermines the electrostatic potential surface and is crucial for intermolecular interactions, including hydrogen bonding.
Steric Molecular Volume/Surface AreaRelates to the size and shape of the molecule, which can impact binding to a receptor's active site.
Topological Connectivity IndicesEncodes information about the branching and connectivity of the molecular skeleton, which can correlate with various properties.

Computational modeling, therefore, serves as a valuable predictive tool in the study of this compound, offering insights into its synthesis and structure-property relationships. While direct computational data for this specific compound is limited, the principles derived from studies on analogous systems provide a strong foundation for understanding its chemical behavior.

Advanced Analytical Method Development and Validation for 2 4 Methoxy Phenoxy Propylamine, Hcl

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the purity, potency, and quality of active pharmaceutical ingredients (APIs). For a compound such as 2-(4-Methoxy-phenoxy)-propylamine, HCl, a variety of chromatographic methods are employed to resolve the main component from any potential impurities, including starting materials, by-products, and degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the specific analytical goal, such as purity assessment, quantitative analysis, or impurity profiling.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC analysis is particularly suited for the determination of residual solvents and other volatile organic impurities that may be present from the manufacturing process. Due to the low volatility of the hydrochloride salt, derivatization is often required to convert the amine into a more volatile form, for example, through silylation.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. Method development would involve optimizing parameters such as injector temperature, oven temperature program, carrier gas flow rate, and split ratio to achieve optimal separation and peak shape.

Validation of the GC method would be performed in accordance with regulatory guidelines and would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative GC Method Parameters for Volatile Impurity Analysis

ParameterValue
Column 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, 1.5 mL/min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (split ratio 20:1)

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-performance liquid chromatography is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility and applicability to a broad range of analytes. For the quantitative determination of this compound and the profiling of its non-volatile impurities, a reversed-phase HPLC (RP-HPLC) method is typically developed. pensoft.net

Method development for an RP-HPLC assay involves the careful selection of a suitable stationary phase (e.g., C18 or C8), a mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and a detector (UV detection is common for aromatic compounds). nih.govnih.gov The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of the amine analyte.

Validation of the HPLC method is crucial to demonstrate its suitability for its intended purpose. edqm.eu This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 2: Representative HPLC Method Validation Data

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL

Capillary Electrophoresis (CE) for Charge-Based Separations of Amine Hydrochlorides

Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. nih.govwikipedia.orglibretexts.org For amine hydrochlorides like this compound, which are charged in solution, CE offers a powerful alternative to HPLC. mdpi.comanalyticaltoxicology.com It is particularly advantageous for its high efficiency, short analysis times, and minimal solvent consumption.

In a typical capillary zone electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) at a specific pH. The sample is introduced at one end of the capillary, and a high voltage is applied, causing the ions to migrate towards the detector at different velocities. Method development focuses on optimizing the BGE composition and pH, applied voltage, and capillary temperature to achieve the desired separation.

Coupling Chromatographic Techniques with Mass Spectrometry

The coupling of chromatographic separation techniques with mass spectrometry provides a highly sensitive and specific analytical tool, enabling both the quantification and structural elucidation of analytes and their impurities.

GC-MS for Trace Component Identification and Quantification

Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of mass spectrometry. orientjchem.orgscispace.com This technique is invaluable for the identification and quantification of trace-level volatile and semi-volatile impurities in this compound. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for the unambiguous identification of unknown peaks.

Table 3: Hypothetical GC-MS Analysis of an Impurity

Retention Time (min)Detected Mass Ions (m/z)Tentative Identification
12.5152, 137, 109, 774-Methoxyphenol (B1676288)

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid chromatography-tandem mass spectrometry is a powerful technique for the analysis of non-volatile compounds in complex matrices. lcms.czajpaonline.com For this compound, LC-MS/MS offers exceptional sensitivity and selectivity for both quantitative analysis and impurity identification. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides a high degree of specificity and reduces background noise, enabling the detection of analytes at very low concentrations.

An LC-MS/MS method would be developed to separate the parent compound from its impurities, followed by ionization (e.g., electrospray ionization - ESI) and subsequent mass analysis. The fragmentation pattern of the parent ion can be used to confirm its identity and to elucidate the structures of unknown impurities.

Table 4: Illustrative LC-MS/MS Parameters for 2-(4-Methoxy-phenoxy)-propylamine

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 182.2
Product Ions (m/z) 123.1, 95.1
Collision Energy (eV) 15, 25

Spectroscopic Quantification Methods

Spectroscopic methods are instrumental in the quantification of pharmaceutical compounds. For this compound, various techniques can be employed for both solution-phase and solid-state analysis, offering rapid and non-destructive options for concentration determination and material characterization.

UV-Visible spectrophotometry is a widely accessible and robust method for quantifying compounds that possess a chromophore. The structure of 2-(4-Methoxy-phenoxy)-propylamine, containing a methoxy-substituted benzene (B151609) ring, allows for the absorption of ultraviolet radiation, making it suitable for this type of analysis.

The development of a UV-Visible spectrophotometric assay involves scanning a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, or water) to identify the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent measurements to ensure maximum sensitivity and adherence to Beer's Law. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating the value from the calibration curve. Linearity is typically established by demonstrating a high correlation coefficient (R² > 0.999) for the calibration curve.

For the analysis of the compound in its solid form, Near-Infrared (NIR) and Raman spectroscopy are powerful, non-destructive techniques that provide both chemical and physical information. americanpharmaceuticalreview.comugent.be These methods are particularly valuable in pharmaceutical manufacturing for raw material identification, process monitoring, and quality control of the final product. americanpharmaceuticalreview.comugent.be

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum. It is particularly sensitive to vibrations of bonds involving hydrogen, such as C-H, N-H, and O-H. americanpharmaceuticalreview.com NIR spectra typically consist of broad, overlapping bands, which often require multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression for quantitative analysis. americanpharmaceuticalreview.com This technique can be used to determine the concentration of the active pharmaceutical ingredient (API) and to study physical properties like particle size and crystal form. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. europeanpharmaceuticalreview.com Unlike NIR, Raman spectra are characterized by sharp, well-resolved bands, which can provide detailed structural information and are often easier to interpret. europeanpharmaceuticalreview.com Raman is highly sensitive to non-polar bonds and symmetric vibrations, making it excellent for identifying different polymorphic forms and for quantitative analysis in solid mixtures. americanpharmaceuticalreview.com The choice between NIR and Raman often depends on the specific properties of the sample; for instance, Raman may be preferable for aqueous samples where water bands can interfere in NIR analysis. thermofisher.com

Technique Principle Spectral Features Primary Applications for Solid-State Analysis
Near-Infrared (NIR) Overtone and combination bands of molecular vibrations.Broad, overlapping bands.Quantitative analysis, particle size, moisture content.
Raman Spectroscopy Inelastic scattering of monochromatic light.Sharp, narrow bands.Polymorph identification, quantitative analysis, reaction monitoring.

Method Validation Parameters for Analytical Reliability

Analytical method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. amsbiopharma.com The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures. amsbiopharma.comeuropa.eu The key parameters ensure the reliability, reproducibility, and accuracy of the analytical data. amsbiopharma.com

The primary validation characteristics include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comyoutube.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comyoutube.com This is typically evaluated by a linear regression analysis of the response versus concentration plot.

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time. slideshare.net

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). slideshare.net

Reproducibility: Precision between different laboratories (inter-laboratory studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). slideshare.net This provides an indication of its reliability during normal usage.

Validation Parameter Definition
Specificity Ability to measure the analyte in the presence of other components. amsbiopharma.com
Linearity Direct correlation between analyte concentration and signal response. amsbiopharma.com
Accuracy Closeness of results to the true value, often expressed as percent recovery. amsbiopharma.com
Precision Agreement among a series of measurements from the same sample.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Range The concentration interval over which the method is precise, accurate, and linear. youtube.com
Robustness The ability to remain unaffected by small, deliberate variations in method parameters. slideshare.net

Linearity, Range, Accuracy, and Precision

Method validation for this compound ensures that the chosen analytical technique provides reliable and consistent results. Key parameters evaluated include linearity, range, accuracy, and precision. These are established through a series of experiments designed to test the method's performance.

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For the assay of a substance, this range is typically 80% to 120% of the target concentration. Linearity is commonly evaluated by analyzing a minimum of five standard solutions of this compound at different concentrations. The results are then plotted as concentration versus instrument response, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of ≥ 0.999 being generally considered acceptable.

Hypothetical Linearity Data for this compound Analysis

Concentration Level Concentration (µg/mL) Instrument Response (Peak Area)
1 80 481050
2 90 540500
3 100 599900
4 110 660100
5 120 719500
Regression Analysis Value
Correlation Coefficient (r²) 0.9998
Slope 5990

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. Accuracy studies are typically performed at three concentration levels across the specified range, with multiple replicates at each level. The results are expressed as the percentage recovery.

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Hypothetical Accuracy and Precision Data for this compound

Concentration (µg/mL) Recovery (%) Repeatability (RSD, %) Intermediate Precision (RSD, %)
80 99.5 0.85 1.10
100 100.2 0.70 0.95

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for analytical methods used to detect impurities or degradation products.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is the concentration that yields a signal-to-noise ratio of approximately 3:1.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically established by determining the concentration that provides a signal-to-noise ratio of about 10:1.

These limits are experimentally verified by analyzing a series of diluted solutions of this compound and determining the concentrations at which the required signal-to-noise ratios are achieved.

Hypothetical Detection and Quantification Limits

Parameter Method Result (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio (3:1) 0.05

Robustness and Selectivity Evaluations

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. tandfonline.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Changes in the pH of the mobile phase.

Variations in the mobile phase composition.

Different column temperatures.

Different flow rates.

The evaluation of robustness is performed by assessing the impact of these changes on the analytical results, such as peak area, retention time, and resolution. The method is considered robust if the results remain within acceptable criteria despite these minor changes.

Selectivity

Selectivity (also referred to as specificity) is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the method can distinguish it from starting materials, synthetic intermediates, and any potential degradation products. This is often confirmed by analyzing stressed samples (e.g., exposed to acid, base, heat, light) and showing that the peak for the main compound is free from interference from any peaks generated by the degradation products.

Design and Synthesis of Derivatives and Analogs of 2 4 Methoxy Phenoxy Propylamine, Hcl for Structure Activity Relationship Investigations Excluding Biological Efficacy and Safety Profiling

Systematic Modifications on the Phenoxy Aromatic Ring

The introduction of various substituents onto the aromatic ring can systematically alter the electron density distribution and the steric profile of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be placed at the ortho-, meta-, and para-positions relative to the propylamine (B44156) ether linkage to study these effects. The impact of these substituents is often quantified using parameters like the Hammett constant (σ) for electronic effects and Taft's steric parameter (Es) for steric hindrance.

For instance, introducing a nitro group (-NO2) significantly withdraws electron density from the ring, while an amino group (-NH2) donates electron density. Steric bulk can be modulated by introducing alkyl groups of varying sizes, such as methyl (-CH3) versus tert-butyl (-C(CH3)3). These modifications are crucial for understanding how molecular shape and electronic environment contribute to a compound's properties. Studies on related structures, such as phenoxy-nitrobenzenes, have shown that electron-withdrawing substituents can significantly influence reaction kinetics and molecular interactions. researchgate.net

Table 1: Physicochemical Parameters of Exemplary Substituents on a Phenoxy Ring This table presents standard Hammett (σp) and Taft (Es) constants for common substituents to illustrate their electronic and steric effects in SAR studies.

Substituent (X) Hammett Constant (σp) Taft Steric Parameter (Es) Electronic Effect Steric Bulk
-H 0.00 1.24 Neutral Reference
-CH3 -0.17 0.00 Electron-donating Moderate
-OCH3 -0.27 0.69 Strong electron-donating Moderate
-F 0.06 0.78 Weak electron-withdrawing Small
-Cl 0.23 0.27 Electron-withdrawing Small
-Br 0.23 0.08 Electron-withdrawing Medium
-CF3 0.54 -1.16 Strong electron-withdrawing Large

Halogenation is a common and effective strategy in medicinal chemistry to modulate a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADMET) properties. The partition coefficient (logP) or distribution coefficient (logD at a specific pH) is used to quantify lipophilicity. nih.gov Introducing halogens (F, Cl, Br, I) onto the phenoxy ring can systematically alter this value.

Fluorine, for example, is often used to block metabolic sites or alter acidity, and its effect on lipophilicity can be complex. While aromatic fluorination generally increases lipophilicity, aliphatic fluorination can sometimes lead to a decrease. nih.gov The position of the halogen also matters; substitution at the para-position often has a more pronounced effect on lipophilicity than at the ortho- or meta-positions. A systematic synthesis of mono-, di-, and tri-halogenated analogs allows for a fine-tuning of the molecule's logP.

Table 2: Predicted Lipophilicity (clogP) of Halogenated 2-Phenoxy-propylamine Analogs This table illustrates the calculated effect of halogen substitution on the lipophilicity of a simplified 2-phenoxy-propylamine core structure. The 4-methoxy group is omitted for a clearer comparison of the halogens' impact.

Substituent on Phenoxy Ring Predicted logP (clogP)
-H (Unsubstituted) 1.80
4-Fluoro 2.15
4-Chloro 2.51
4-Bromo 2.69
4-Iodo 3.00
2,4-Dichloro 3.21

Structural Variations of the Propylamine Side Chain

Homologation, the process of extending the alkyl chain by a -CH2- group, can be used to probe the optimal distance between the phenoxy ring and the amine. Analogs with ethylamine, butylamine, and pentylamine side chains can be synthesized to evaluate the impact of chain length.

Chain branching, such as the introduction of a methyl group at the C1 or C3 position of the propylamine chain, introduces steric bulk and can restrict conformational flexibility. For example, the synthesis of analogs with an isobutylamine (B53898) or neopentylamine (B1198066) side chain can provide insights into the spatial requirements of the molecule's environment. Such modifications can be achieved through the synthesis of appropriate amino alcohol precursors followed by etherification with 4-methoxyphenol (B1676288).

Table 3: Effect of Side Chain Homologation and Branching on Molecular Properties This table shows the calculated molecular weight and clogP for hypothetical analogs of 2-(4-Methoxy-phenoxy)-propylamine with modified side chains.

Side Chain Modification Structure Molecular Weight ( g/mol ) Predicted logP (clogP)
Propylamine (Parent) -O-CH2-CH(CH3)-NH2 181.23 1.95
Ethanamine -O-CH2-CH2-NH2 167.21 1.64
Butylamine -O-CH2-CH2-CH(CH3)-NH2 195.26 2.48

The primary amine of 2-(4-Methoxy-phenoxy)-propylamine can be alkylated to form secondary and tertiary amines. N-alkylation and N,N-dialkylation are common synthetic transformations that significantly impact a molecule's pKa, hydrogen-bonding capacity, and lipophilicity. nih.gov For example, converting the primary amine to an N-methyl or N,N-dimethyl derivative generally increases lipophilicity and lowers the pKa. Synthesis of these analogs can be achieved through reductive amination of the corresponding ketone precursor or by direct alkylation of the primary amine. nih.gov

Table 4: Influence of N-Alkylation on Physicochemical Properties This table presents the predicted changes in lipophilicity (clogP) and basicity (pKa) upon N-alkylation of the parent compound.

Amine Substitution Structure Predicted logP (clogP) Predicted pKa
Primary (Parent) -NH2 1.95 9.8
Secondary (N-Methyl) -NH(CH3) 2.30 10.2
Tertiary (N,N-Dimethyl) -N(CH3)2 2.55 9.5

Stereochemical Modifications and Enantiomeric Synthesis

The 2-(4-Methoxy-phenoxy)-propylamine molecule contains a chiral center at the second carbon of the propylamine chain. Therefore, it exists as a pair of enantiomers, (R)- and (S)-2-(4-Methoxy-phenoxy)-propylamine. It is a well-established principle in medicinal chemistry that enantiomers of a chiral molecule can have different physicochemical properties and interactions with other chiral molecules.

The synthesis of enantiomerically pure forms is essential for a complete SAR investigation. This can be accomplished through several strategies:

Chiral Resolution: Separation of the racemic mixture using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: Building the molecule from a chiral precursor or using a chiral catalyst to favor the formation of one enantiomer. For instance, a patent describes the synthesis of the related (R)-N-benzyl-1-(4-methoxypenyl)-2-propylamine using (R)-α-methylphenethylamine as a chiral auxiliary during reductive amination. google.com

Enzymatic Resolution: Using enzymes that selectively react with one enantiomer, allowing for their separation.

The synthesis and characterization of the individual (R)- and (S)-enantiomers allow for a precise understanding of the three-dimensional structural requirements for the molecule's interactions.

Table 5: Comparison of Stereoisomers This table outlines the key distinctions between the racemic mixture and its constituent enantiomers.

Compound Chirality Optical Rotation Key Distinction
(±)-2-(4-Methoxy-phenoxy)-propylamine Racemic (1:1 mixture of R and S) Represents the mixture of both enantiomers.
(R)-2-(4-Methoxy-phenoxy)-propylamine Enantiomerically Pure Specific rotation (+) or (-) A single, non-superimposable mirror image.

Synthesis of Conjugates and Prodrug-like Derivatives for Mechanistic Studies

The development of conjugates and prodrug-like derivatives of 2-(4-Methoxy-phenoxy)-propylamine is a strategic approach to investigate its mechanism of action, metabolic pathways, and pharmacokinetic properties. By transiently modifying the primary amine functionality, researchers can modulate physicochemical properties such as lipophilicity and aqueous solubility, which in turn can influence the compound's absorption, distribution, and interaction with biological systems. These chemical modifications are designed to be reversible, allowing for the controlled release of the parent amine in vivo. The primary goals for synthesizing these derivatives are to facilitate mechanistic studies by overcoming experimental barriers, such as poor membrane permeability, or to probe interactions with specific enzymes or transporters.

The design of such derivatives primarily focuses on the primary amine group of 2-(4-Methoxy-phenoxy)-propylamine, as it is a key site for metabolic transformations and interactions. Two common strategies involve the formation of N-acyl derivatives (amides) and carbamates. These approaches are well-established in medicinal chemistry for creating prodrugs of amine-containing compounds.

N-Acyl Derivatives as Potential Prodrugs

N-acylation of the primary amine in 2-(4-Methoxy-phenoxy)-propylamine to form an amide bond is a straightforward method to create derivatives with altered properties. While amides are generally more stable to hydrolysis than esters, their rate of cleavage in vivo can be sufficient to release the parent amine, depending on the nature of the acyl group and the enzymatic environment. nih.gov The synthesis of these derivatives can be readily achieved through standard acylation reactions.

A general synthetic route involves the reaction of 2-(4-Methoxy-phenoxy)-propylamine with an appropriate acylating agent, such as an acid chloride or an activated ester, in the presence of a base to neutralize the generated acid. For instance, N-acetyl and N-benzoyl derivatives can be synthesized to provide a preliminary understanding of how steric and electronic factors of the acyl group influence the derivative's properties and its subsequent conversion back to the parent compound.

General Synthesis of N-Acyl Derivatives:

A solution of 2-(4-Methoxy-phenoxy)-propylamine, HCl is first neutralized to obtain the free base. The free amine is then dissolved in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). An acylating agent, for example, acetyl chloride or benzoyl chloride, is added dropwise to the solution, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature until completion. Subsequent workup and purification by chromatography or recrystallization yield the desired N-acyl derivative.

Below is a table of hypothetical N-acyl derivatives of 2-(4-Methoxy-phenoxy)-propylamine that could be synthesized for mechanistic studies.

Derivative NameAcyl GroupAcylating AgentPotential for Mechanistic Study
N-acetyl-2-(4-methoxy-phenoxy)-propylamineAcetylAcetyl chlorideInvestigating the influence of a small, hydrophilic acyl group on membrane permeability and enzymatic hydrolysis.
N-benzoyl-2-(4-methoxy-phenoxy)-propylamineBenzoylBenzoyl chlorideAssessing the impact of a bulky, lipophilic acyl group on metabolic stability and receptor interaction.
N-succinyl-2-(4-methoxy-phenoxy)-propylamineSuccinylSuccinic anhydride (B1165640)Exploring the effect of a dicarboxylic acid moiety to enhance water solubility and study renal clearance mechanisms.

Carbamate-Based Prodrugs for Controlled Release

Carbamates are another important class of prodrugs for primary amines. humanjournals.com They are generally more susceptible to enzymatic cleavage than amides, offering a more controlled release of the parent amine. ijpcbs.com The synthesis of carbamate (B1207046) derivatives of 2-(4-Methoxy-phenoxy)-propylamine can be accomplished by reacting the amine with a suitable chloroformate or by a two-step, one-pot procedure involving triphosgene (B27547). unisi.it

The design of carbamate prodrugs can be versatile, allowing for the attachment of various promoieties to tailor the physicochemical properties of the resulting derivative. For example, linking the amine to a lipophilic alcohol through a carbamate linkage can enhance its ability to cross cellular membranes. Conversely, incorporating a hydrophilic moiety can increase aqueous solubility.

General Synthesis of Carbamate Derivatives:

To a solution of 2-(4-Methoxy-phenoxy)-propylamine (free base) in a suitable solvent, an appropriate chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, is added in the presence of a base. The reaction proceeds to form the corresponding carbamate. Alternatively, a one-pot synthesis can be employed where the amine is first reacted with triphosgene to generate a reactive carbonyl-chloride intermediate, which is then quenched with an alcohol to yield the final carbamate product. unisi.it

The following table presents examples of potential carbamate derivatives of 2-(4-Methoxy-phenoxy)-propylamine designed for mechanistic investigations.

Derivative NamePromoletyReagentsPotential for Mechanistic Study
Ethyl [2-(4-methoxy-phenoxy)-propyl]carbamateEthoxycarbonylEthyl chloroformateA simple carbamate to study the fundamental stability and enzymatic hydrolysis kinetics.
Benzyl [2-(4-methoxy-phenoxy)-propyl]carbamateBenzyloxycarbonylBenzyl chloroformateA derivative to investigate the influence of a more complex promoiety on distribution and metabolism.
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl [2-(4-methoxy-phenoxy)-propyl]carbamate(5-Methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloroformateA "trimethyl lock" system designed for rapid, enzyme-independent release at physiological pH to study chemical release mechanisms.

By synthesizing a series of these conjugates and prodrug-like derivatives, researchers can systematically investigate how modifications to the primary amine group of 2-(4-Methoxy-phenoxy)-propylamine affect its biological behavior, providing valuable insights into its mechanism of action without directly assessing its therapeutic efficacy or safety profile.

Mechanistic Organic Chemistry Principles Applied to Ether Amine Compounds

Factors Influencing Nucleophilicity and Basicity of Phenoxypropylamines

Basicity Comparison: The basicity of an amine is quantified by the pKa of its conjugate acid. Higher pKa values indicate a stronger base. Simple alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating nature of alkyl groups, which stabilizes the resulting ammonium (B1175870) ion. ncert.nic.inlibretexts.org In contrast, the phenoxy group's inductive effect makes 2-(4-Methoxy-phenoxy)-propylamine a slightly weaker base than simple alkylamines but significantly stronger than aromatic amines like aniline, where the nitrogen's lone pair is delocalized into the aromatic ring. libretexts.org

CompoundStructureApproximate pKa of Conjugate AcidNotes on BasicityPropylamine (B44156)CH₃CH₂CH₂NH₂10.7Stronger base due to the electron-donating alkyl group.2-(4-Methoxy-phenoxy)-propylamineCH₃OC₆H₄OCH₂CH(CH₃)NH₂~9.5 - 10.5 (Estimated)Slightly weaker than propylamine due to the inductive effect of the phenoxy group.BenzylamineC₆H₅CH₂NH₂9.3Weaker than alkylamines; phenyl group is electron-withdrawing.AnilineC₆H₅NH₂4.6Much weaker base as the lone pair is delocalized into the aromatic ring.

Stereoelectronic Effects on Chemical Reactivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a critical role in the reactivity of 2-(4-Methoxy-phenoxy)-propylamine. These effects dictate the molecule's preferred conformations and the trajectories of approaching reactants.

A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). wikipedia.org In the case of 2-(4-Methoxy-phenoxy)-propylamine, the orientation of the C-C and C-O bonds in the propylamine chain influences the molecule's stability and reactivity. For example, a "gauche" conformation might be stabilized by a σ(C-H) → σ(C-O) interaction. wikipedia.org

The orientation of the nitrogen lone pair is paramount. For the amine to act as a nucleophile, this lone pair must have an unobstructed path to attack an electrophile. The molecule will preferentially adopt conformations that maximize the accessibility of this lone pair while minimizing steric repulsions. In the protonated form (the HCl salt), an intramolecular hydrogen bond can form between the ammonium group (N-H⁺) and the ether oxygen. This interaction would lock the molecule into a specific conformation, influencing its crystal structure and potentially its reactivity in solution by affecting the acidity of the ammonium proton and the availability of the ether's lone pairs.

Solvent and Catalytic Effects on Reaction Pathways

The environment in which a reaction occurs can dramatically alter the reactivity of 2-(4-Methoxy-phenoxy)-propylamine, influencing both reaction rates and outcomes.

Solvent Effects: The choice of solvent is crucial, particularly for nucleophilic substitution (Sₙ2) reactions. pearson.comlibretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with the amine's lone pair. This "solvent cage" stabilizes the amine in its ground state, increasing the activation energy required for it to act as a nucleophile and thus slowing the reaction rate. libretexts.orgblogspot.comlibretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar enough to dissolve the amine but cannot donate hydrogen bonds. libretexts.org The amine nucleophile is less strongly solvated and therefore more "free" and reactive, leading to significantly faster Sₙ2 reaction rates. libretexts.orgquora.com

Nonpolar Solvents (e.g., hexane): These solvents are generally poor choices for reactions involving charged or highly polar species like amines, as they cannot effectively solvate the reactants.

Catalytic Effects: Catalysts provide alternative, lower-energy reaction pathways.

Reductive Amination: This is a powerful method for forming C-N bonds. researchgate.net In this process, an aldehyde or ketone first reacts with the amine to form an imine intermediate, which is then reduced to the final amine. This reaction is often catalyzed by transition metals like palladium, platinum, or nickel, which facilitate the reduction step, typically using H₂ gas or other reducing agents. wikipedia.orgfrontiersin.org Catalyst-controlled reductive amination can offer high levels of selectivity. jocpr.com

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction used to form C-N bonds between amines and aryl halides. libretexts.org This methodology would allow 2-(4-Methoxy-phenoxy)-propylamine to be coupled with various aryl or heteroaryl halides, providing a powerful tool for synthesizing more complex molecules. nih.govrsc.org The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for the reaction's success and scope. mit.edu

Comparative Reactivity Studies with Related Amine and Ether Scaffolds

To fully appreciate the chemical character of 2-(4-Methoxy-phenoxy)-propylamine, it is useful to compare its reactivity to simpler molecules that contain its constituent functional groups. The molecule's behavior is a unique blend of the properties of an alkylamine, an aryl ether, and an anisole (B1667542) derivative.

vs. Propylamine: Propylamine is a simple primary alkylamine. It is more basic than 2-(4-Methoxy-phenoxy)-propylamine due to the absence of the electron-withdrawing phenoxy group. quora.com Both are effective nucleophiles, but the phenoxypropylamine offers additional reactive sites on the aromatic ring for electrophilic substitution.

vs. Phenyl Propyl Ether: This compound lacks the 4-methoxy group. The primary difference in reactivity would be observed in reactions involving the aromatic ring. The methoxy (B1213986) group in 2-(4-Methoxy-phenoxy)-propylamine makes the ring more electron-rich and thus more reactive towards electrophiles than the unsubstituted phenyl ring of phenyl propyl ether.

CompoundKey Functional GroupsPrimary Reactive Sites & PropertiesComparison to Target Compound2-(4-Methoxy-phenoxy)-propylaminePrimary Amine, Aryl EtherNucleophilic/basic nitrogen; activated aromatic ring; ether oxygen.BaselinePropylaminePrimary AmineNucleophilic/basic nitrogen.More basic; lacks aromatic reactivity.AnisoleAryl EtherActivated aromatic ring; relatively inert ether linkage.Lacks amine nucleophilicity/basicity.Phenyl Propyl EtherAryl EtherUnactivated aromatic ring; inert ether linkage.Aromatic ring is less reactive towards electrophiles.

Table of Mentioned Compounds

Compound Name2-(4-Methoxy-phenoxy)-propylamine2-(4-Methoxy-phenoxy)-propylamine, HClPropylamineAnilineBenzylamineAnisolePhenyl Propyl Ether

Advanced Research Applications of 2 4 Methoxy Phenoxy Propylamine, Hcl in Organic Synthesis

Utility as a Chiral Auxiliary or Ligand Precursor

Chiral amines are foundational in asymmetric synthesis, often serving as chiral auxiliaries or as precursors for more complex chiral ligands. sigmaaldrich.comsigmaaldrich.com The primary amine group in 2-(4-Methoxy-phenoxy)-propylamine, HCl provides a reactive handle for the temporary attachment of the molecule to a prochiral substrate. The inherent chirality of the propylamine (B44156) backbone can then direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions.

The effectiveness of a chiral auxiliary is often dependent on the steric and electronic nature of its substituents. The methoxyphenoxy group in 2-(4-Methoxy-phenoxy)-propylamine could offer distinct advantages in controlling diastereoselectivity due to its bulk and potential for non-covalent interactions. Once the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

Furthermore, this compound is a viable precursor for the synthesis of chiral ligands. The primary amine can be readily derivatized to form more complex structures, such as Schiff bases, amides, or phosphinamides, which can then be used to chelate to metal centers. These resulting chiral metal complexes are central to asymmetric catalysis, enabling the enantioselective synthesis of a vast array of molecules. The phenoxy ether linkage provides a degree of conformational rigidity that can be beneficial in creating a well-defined chiral pocket around a metal catalyst.

Table 1: Potential Reactions for Ligand Synthesis from 2-(4-Methoxy-phenoxy)-propylamine

Reaction TypeReactantPotential Ligand Class
CondensationSalicylaldehyde derivativesSchiff Base (Salen-type) Ligands
AcylationChiral carboxylic acidsChiral Amide Ligands
PhosphinylationChlorodiphenylphosphineChiral Phosphinamide Ligands

Application in Complex Molecule Synthesis as a Key Building Block

Organic compounds that contain both amine and ether functionalities are common structural motifs in many biologically active molecules, including pharmaceuticals and agrochemicals. The 2-(4-methoxy-phenoxy)-propylamine structure, in particular, can be seen as a key building block for the synthesis of more complex molecular targets.

For instance, phenoxypropylamine derivatives have been utilized in the development of novel therapeutic agents. A notable example is the synthesis of histamine (B1213489) H3 receptor antagonists, where the phenoxypropylamine core is a crucial pharmacophore. nih.gov The methoxy (B1213986) substituent on the phenyl ring can also play a significant role in modulating the biological activity and pharmacokinetic properties of the final compound.

The primary amine of 2-(4-Methoxy-phenoxy)-propylamine allows for its incorporation into larger molecules through standard amide bond formation, reductive amination, or nucleophilic substitution reactions. Its utility as a building block is further enhanced by the potential for modification of the aromatic ring, for example, through electrophilic aromatic substitution, to introduce additional functionality.

Table 2: Examples of Drug Classes Incorporating Phenoxy-Amine Motifs

Drug ClassExample of Structurally Related CompoundTherapeutic Area
Beta-BlockersCarvedilol (utilizes a 2-(2-methoxyphenoxy)ethylamine (B47019) side chain) google.comCardiovascular
Alpha-BlockersTamsulosin (incorporates a 2-(2-ethoxyphenoxy)ethylamine moiety) google.comBenign Prostatic Hyperplasia
AntagonistsHistamine H3 Receptor Antagonists nih.govNeurological Disorders

Role as a Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The bifunctional nature of 2-(4-Methoxy-phenoxy)-propylamine makes it a valuable precursor for the synthesis of a variety of nitrogen and oxygen-containing heterocycles. ijnrd.orgresearchgate.net

The primary amine can participate in cyclization reactions with suitable electrophiles to form nitrogen-containing rings. For example, reaction with diketones or their equivalents could lead to the formation of substituted pyrroles or pyridines. Similarly, reactions with reagents containing two electrophilic sites, such as α,β-unsaturated ketones, could yield piperidine (B6355638) derivatives through a conjugate addition-cyclization sequence.

The ether oxygen, while generally less reactive, can also be involved in cyclization strategies. For instance, intramolecular cyclization reactions involving the aromatic ring and the propylamine side chain could potentially lead to the formation of benzoxazine (B1645224) or other oxygen-containing heterocyclic systems, depending on the reaction conditions and the other reagents employed.

Table 3: Potential Heterocyclic Scaffolds from 2-(4-Methoxy-phenoxy)-propylamine

Heterocycle ClassPotential Synthetic Strategy
PyrrolesPaal-Knorr synthesis with a 1,4-dicarbonyl compound
PiperidinesAza-Michael addition to an α,β-unsaturated ketone followed by cyclization
BenzoxazinesIntramolecular cyclization involving the phenol (B47542) and amine functionalities

Exploration as a Catalyst or Co-catalyst in Organic Reactions

Chiral primary amines have emerged as a powerful class of organocatalysts, capable of promoting a wide range of asymmetric transformations. rsc.orgthieme-connect.com These catalysts typically operate through the formation of chiral iminium ions or enamines, which then undergo stereoselective reactions with nucleophiles. Given its chiral primary amine structure, this compound has the potential to function as an organocatalyst.

The presence of the methoxy group on the phenoxy ring could influence the catalytic activity and selectivity through electronic effects, potentially modulating the reactivity of the key catalytic intermediates. The steric bulk of the phenoxypropyl group would also play a crucial role in creating a chiral environment that can effectively discriminate between the two faces of a prochiral substrate.

In addition to acting as a primary catalyst, this compound could also serve as a co-catalyst or a chiral ligand in metal-catalyzed reactions. For instance, it could act as a chiral base in reactions that require the deprotonation of a prochiral substrate, or it could coordinate to a metal center to form a chiral catalytic species in situ. The development of magnetically separable catalysts for the synthesis of related compounds like 1-phenoxy-2-propanol (B149627) suggests a broader interest in catalytic applications for this structural class. researchgate.net

Table 4: Potential Organocatalytic Reactions for 2-(4-Methoxy-phenoxy)-propylamine

Reaction TypeKey IntermediatePotential Product Class
Michael AdditionEnamineChiral 1,5-dicarbonyl compounds
Aldol ReactionEnamineChiral β-hydroxy ketones
Mannich ReactionIminium ionChiral β-amino ketones

Future Directions and Emerging Research Methodologies

Integration of Flow Chemistry and Continuous Processing for Synthesis

The transition from traditional batch synthesis to continuous flow processing represents a significant frontier for the manufacturing of 2-(4-Methoxy-phenoxy)-propylamine, HCl. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers numerous advantages over batch methods, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and improved reaction control. almacgroup.comresearchgate.net

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Many synthetic steps, such as nitration or reactions involving highly exothermic processes, pose safety risks in large-scale batch reactors. researchgate.net Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for rapid heat dissipation, preventing thermal runaways and enabling the use of reaction conditions that would be unsafe in batch processing. researchgate.net

Improved Yield and Purity: The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, minimizing the formation of byproducts. magritek.com This can simplify downstream purification processes.

Future research could focus on developing a fully continuous, multi-step synthesis of this compound, integrating key reactions like ether formation, amination, and salt formation into a single, streamlined process.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful tools for predicting reaction outcomes and designing novel synthetic routes. rjptonline.org For a molecule like this compound, these computational approaches can accelerate research and development significantly. chemcopilot.com

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose viable synthetic pathways from commercially available starting materials. chemcopilot.com By analyzing vast databases of known chemical reactions, deep learning models can identify strategic bond disconnections and suggest precursor molecules. rsc.orgresearchgate.net Platforms like Chemformer and LocalRetro, which are trained on extensive datasets such as USPTO, can predict single-step retrosynthetic transformations with increasing accuracy. mdpi.com Applying these tools could uncover more efficient or innovative routes to the 2-(4-Methoxy-phenoxy)-propylamine core structure.

Reaction Outcome and Yield Prediction: Machine learning models are increasingly capable of predicting the outcome of unknown reactions, including identifying the major products, potential side reactions, and even estimating reaction yields. rjptonline.orgeurekalert.orgchemeurope.com By featurizing molecules and reaction conditions, these models learn the complex relationships that govern chemical reactivity. nih.gov This predictive power allows chemists to prioritize experiments, avoiding routes with low predicted yields or significant impurity profiles, thereby saving time and resources. chemcopilot.com For derivatization of the target compound, ML could predict how changes in substrates or catalysts will affect reaction selectivity. chemeurope.com

The table below summarizes some leading AI and ML model types and their potential applications in the context of this compound.

Model TypeApplicationPotential Benefit for this compound
Transformer-based Models Retrosynthesis, Reaction Outcome PredictionProposing novel and efficient synthetic routes; predicting the success of planned reactions. chemcopilot.commdpi.com
Graph Neural Networks (GNNs) Retrosynthesis, Property PredictionIdentifying key reaction centers and predicting reactants for a target product. rsc.org
Reinforcement Learning (RL) Pathway OptimizationRefining synthetic strategies over time by learning from predicted successes and failures to find the most optimal route. chemcopilot.com

Exploration of Novel Reactivity and Transformation Pathways

Beyond optimizing existing synthetic routes, future research will likely explore novel chemical reactions to construct and modify the 2-(4-Methoxy-phenoxy)-propylamine scaffold. The aryl ether and propylamine (B44156) moieties offer multiple sites for functionalization, opening doors to new derivatives with potentially unique properties.

One area of exploration is the development of new methods for forming the crucial aryl ether linkage. While classical methods like the Williamson ether synthesis are common, newer photocatalytic methods are emerging for the amination of aryl ethers, which could provide alternative pathways for constructing similar structures under milder conditions. researchgate.net

Another avenue involves novel strategies for synthesizing substituted propylamine backbones. For instance, methods involving the ring-opening of activated azetidines with electron-rich arenes have been shown to be effective for producing 3,3-disubstituted propylamine derivatives. acs.org Adapting such methodologies could provide access to a new class of compounds based on the 2-(4-Methoxy-phenoxy)-propylamine structure. Furthermore, photoredox catalysis is a powerful tool for synthesizing linear aliphatic amines from inexpensive feedstocks like olefins, presenting a sustainable alternative for constructing the propylamine chain. rsc.org

Future work could also focus on late-stage functionalization, where the core molecule is modified in the final steps of a synthesis. This approach is highly valuable for rapidly creating a library of analogs for structure-activity relationship studies.

Green Chemistry Principles in the Synthesis and Derivatization of the Compound

Adhering to the principles of green chemistry is becoming a critical aspect of modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use safer, renewable materials. researchgate.netmagtech.com.cn The synthesis of this compound, can be made more sustainable by incorporating these principles.

The 12 Principles of Green Chemistry provide a framework for this endeavor: ijbpas.com

Principle #Principle NameApplication to this compound Synthesis
1Prevention Designing syntheses to minimize waste generation from the outset. ijbpas.com
2Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
3Less Hazardous Chemical Syntheses Using and generating substances that possess little to no toxicity to human health and the environment. ijbpas.com
4Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity. nih.gov
5Safer Solvents and Auxiliaries Avoiding or replacing hazardous solvents with greener alternatives like water, or conducting reactions under solvent-free conditions. nih.govmdpi.com
6Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. ijbpas.com
7Use of Renewable Feedstocks Sourcing starting materials from renewable resources rather than depletable petrochemicals. ijbpas.com
8Reduce Derivatives Minimizing the use of protecting groups to avoid additional reaction steps and reduce waste. ijbpas.com
9Catalysis Using catalytic reagents in small amounts over stoichiometric reagents. ijbpas.com
10Design for Degradation Designing the final product to break down into innocuous substances after its use. nih.gov
11Real-time Analysis for Pollution Prevention Implementing in-line monitoring (PAT) to control processes and prevent the formation of hazardous byproducts. ijbpas.com
12Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents. ijbpas.com

Specific green chemistry strategies applicable to this compound include:

Biocatalysis: Employing enzymes like transaminases or amine dehydrogenases can enable the asymmetric synthesis of chiral amines under mild, aqueous conditions. mdpi.comresearchgate.net This approach could be used to produce specific stereoisomers of 2-(4-Methoxy-phenoxy)-propylamine with high selectivity.

Sustainable Solvents: Replacing traditional organic solvents with greener alternatives or developing solvent-free reaction conditions can drastically reduce the environmental impact of the synthesis. mdpi.com

Improved Atom Economy: Redesigning synthetic routes to improve atom economy ensures that a higher percentage of the atoms from the reactants are incorporated into the final product, thus generating less waste. nih.gov

By embracing these emerging methodologies, the future synthesis and study of this compound, can become more efficient, innovative, and environmentally responsible.

Q & A

What are the standard synthetic routes for preparing 2-(4-Methoxy-phenoxy)-propylamine HCl, and what methodological considerations are critical for achieving high yields?

Basic Research Question
Common synthetic approaches include nucleophilic substitution reactions, where the phenolic oxygen of 4-methoxy-phenol reacts with a propylamine derivative. Methodological considerations:

  • Stoichiometric ratios : Excess propylamine (e.g., 6 eq.) improves reaction efficiency, as seen in amidation reactions using B(OCH₂CF₃)₃ catalysts .
  • Acidic conditions : HCl facilitates salt precipitation, enhancing purity (e.g., 1N HCl used in oxazolo-indole derivatives) .
  • Purification : HPLC or recrystallization (e.g., from ethanol/water mixtures) ensures high purity .

How can researchers characterize the purity and structural integrity of 2-(4-Methoxy-phenoxy)-propylamine HCl?

Basic Research Question
Reliable analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching peaks to reference standards (e.g., δ ~3.7 ppm for methoxy groups) .
  • HPLC-UV : Monitors purity (>98%) with reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 228.1 for the free base) .
  • Physicochemical properties : LogP (2.25) and PSA (35.25 Ų) predict solubility and permeability .

What experimental challenges arise in optimizing reaction yields for derivatives of 2-(4-Methoxy-phenoxy)-propylamine, and how can conflicting data be resolved?

Advanced Research Question
Challenges :

  • Regioselectivity : Competing substitution at the methoxy group vs. the phenoxy ring.
  • Byproduct formation : Unreacted intermediates (e.g., dimerization) require rigorous TLC monitoring .
    Resolution strategies :
  • Design of Experiments (DoE) : Systematically vary temperature (e.g., 25–80°C), solvent polarity (THF vs. MeCN), and catalyst loading .
  • Contradictory yield data : Compare reaction scales (e.g., 1 g vs. 10 mg) and purification methods (e.g., filtration vs. centrifugation) .

How does the 4-methoxy-phenoxy group influence the compound’s interaction with biological targets, and what assays are suitable for evaluating this?

Advanced Research Question
Pharmacological implications :

  • Receptor binding : The methoxy group enhances lipophilicity, improving binding to hydrophobic pockets (e.g., PPARγ co-crystallization in ) .
  • Assay strategies :
    • Radioligand displacement : Use ³H-labeled ligands to measure IC₅₀ values for receptor affinity.
    • Cell-based assays : Monitor second messengers (e.g., cAMP in GPCR pathways) .
      Structural analogs : Compare with atomoxetine HCl ( ) to study structure-activity relationships (SAR) .

What are the best practices for ensuring the stability of 2-(4-Methoxy-phenoxy)-propylamine HCl in long-term storage?

Basic Research Question
Handling protocols :

  • Storage : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .
  • Light protection : Amber vials minimize photodegradation of the phenoxy group .
  • Stability testing : Periodic HPLC analysis (e.g., every 6 months) to detect degradation peaks .

How can the compound be functionalized for applications in nanomaterial synthesis, and what methodological pitfalls should be avoided?

Advanced Research Question
Functionalization strategies :

  • Silica nanoparticles : Grafting via (3-aminopropyl)triethoxysilane (APTES) to create amine-reactive surfaces .
  • Pitfalls :
    • Aggregation : Control pH during synthesis (e.g., NH₄OH catalysis at pH 10–12) .
    • Incomplete conjugation : Use excess crosslinkers (e.g., glutaraldehyde) and confirm with FTIR (C=O stretch at 1650 cm⁻¹) .

What contradictory findings exist regarding the compound’s solubility in aqueous vs. organic solvents, and how can these be reconciled?

Advanced Research Question
Contradictions :

  • High logP (2.25) suggests organic solubility, but HCl salt formation improves aqueous solubility .
    Reconciliation :
  • Solubility testing : Measure in buffered solutions (pH 4–7.4) using UV-Vis spectroscopy.
  • Salt vs. free base : Compare dissolution rates in DMSO (free base) vs. saline (HCl salt) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.